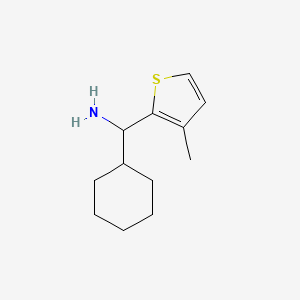

Cyclohexyl(3-methylthiophen-2-yl)methanamine

Description

Cyclohexyl(3-methylthiophen-2-yl)methanamine is a secondary amine featuring a cyclohexyl group attached to a methanamine backbone, which is further substituted with a 3-methylthiophen-2-yl moiety. The cyclohexyl group contributes steric bulk and influences conformational flexibility, while the methyl-substituted thiophene may modulate electronic properties and binding interactions.

Properties

Molecular Formula |

C12H19NS |

|---|---|

Molecular Weight |

209.35 g/mol |

IUPAC Name |

cyclohexyl-(3-methylthiophen-2-yl)methanamine |

InChI |

InChI=1S/C12H19NS/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10/h7-8,10-11H,2-6,13H2,1H3 |

InChI Key |

SRWWSXKVSAIEEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(C2CCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3-methylthiophen-2-yl)methanamine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the thiophene ring using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Methanamine Moiety: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Cyclohexyl Group Addition: The final step involves the addition of the cyclohexyl group to the methanamine moiety, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of Cyclohexyl(3-methylthiophen-2-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-methylthiophen-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Halogenated precursors, nucleophiles, electrophiles, solvents like dichloromethane or toluene.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl(3-methylthiophen-2-yl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexyl(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

- Cyclohexyl Methanamine Derivatives : In oxidative olefination reactions, cyclohexyl methanamine (2k) yielded only 30% product, significantly lower than thiophene-methanamine (73%) or naphthalen-α-methanamine (88%) . This suggests that the cyclohexyl group may hinder reaction efficiency due to steric hindrance or poor electronic compatibility.

Cyclohexyl vs. Heterocyclic Replacements

- Tetrahydro-2H-pyran-4-yl Analogue : Replacing the cyclohexyl group with a tetrahydro-2H-pyran-4-yl moiety (e.g., (3-methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine) introduces an oxygen atom, enhancing solubility and hydrogen-bonding capacity . This substitution could improve bioavailability compared to the more lipophilic cyclohexyl derivative.

Pharmacological and Biochemical Relevance

- Pharmacophore Models : Cyclohexyl and cyclohexyl methyl groups are recurrent in SARS-CoV-2 Mpro inhibitors, where their shape and hydrophobicity aid in binding pocket interactions . The 3-methylthiophen-2-yl group in Cyclohexyl(3-methylthiophen-2-yl)methanamine may similarly contribute to π-π stacking or hydrophobic interactions.

- GABA Transporter Inhibition : Compounds with bis(3-methylthiophen-2-yl) groups (e.g., 3-{4-[bis(3-methylthiophen-2-yl)methylidene]piperidin-1-yl}-5-methyloxolan-2-one) demonstrate the importance of thiophene multiplicity in modulating activity . The single thiophene in Cyclohexyl(3-methylthiophen-2-yl)methanamine may offer a balance between potency and metabolic stability.

Biological Activity

Cyclohexyl(3-methylthiophen-2-yl)methanamine is a compound of increasing interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

Cyclohexyl(3-methylthiophen-2-yl)methanamine is characterized by a cyclohexyl group attached to a methanamine backbone, which in turn is linked to a 3-methylthiophen-2-yl moiety. This unique combination of functional groups potentially influences its reactivity and biological interactions.

Biological Activities

Preliminary studies suggest that Cyclohexyl(3-methylthiophen-2-yl)methanamine exhibits several promising biological activities:

Synthesis Methods

The synthesis of Cyclohexyl(3-methylthiophen-2-yl)methanamine can be achieved through several methods, including:

- N-Alkylation Reactions : Utilizing cyclohexylamine and 3-methylthiophen-2-carbaldehyde.

- Reduction Reactions : Converting corresponding ketones or imines into the amine form.

These methods allow for the generation of the compound in varying purities and yields, which can affect biological testing outcomes.

Comparative Analysis with Related Compounds

The following table compares Cyclohexyl(3-methylthiophen-2-yl)methanamine with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methylthiophene | Thiophene ring | Simpler structure without amine functionality |

| Cyclohexylamine | Cyclohexane ring + amine | Lacks the thiophene moiety |

| 4-(Cyclohexylmethyl)phenol | Phenolic structure | Different aromatic system; potential antioxidant activity |

| N,N-Dimethylaminopropylbenzamide | Aromatic amide | Different functional group; potential anti-inflammatory properties |

This comparison highlights how the unique combination of cyclohexane, thiophene, and amine functionalities in Cyclohexyl(3-methylthiophen-2-yl)methanamine may lead to distinct biological activities not present in other compounds.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.